molecular formula C11H12ClN B8485089 2-(4-Chlorophenyl)-2-methylbutanenitrile

2-(4-Chlorophenyl)-2-methylbutanenitrile

Cat. No.: B8485089
M. Wt: 193.67 g/mol
InChI Key: VOTPLFYFDYAQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-methylbutanenitrile is a useful research compound. Its molecular formula is C11H12ClN and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through a multi-step process involving the alkylation of p-chlorobenzyl cyanide. A notable method involves the reaction of p-chlorotoluene and sodium cyanide, leading to high yields of 2-(4-chlorophenyl)-3-methylbutanenitrile, demonstrating its versatility in synthetic organic chemistry .

Table 1: Synthesis Summary

Reaction StepReagentsConditionsYield (%)
Alkylationp-Chlorotoluene, Sodium Cyanide85°C, 3 hours100%
Subsequent ReactionIsopropyl Chloride, Sodium Hydroxide40°C, 1 hour100%

The compound has shown potential as a pharmacological agent. Its derivatives have been investigated for antimicrobial properties, particularly against various bacterial and fungal strains. Studies indicate that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species .

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus246.25
Escherichia coli2212.5
Aspergillus flavus266.25

Therapeutic Potential

Research has indicated that compounds related to 2-(4-Chlorophenyl)-2-methylbutanenitrile may have applications in treating conditions such as cancer and metabolic disorders due to their ability to inhibit specific enzymes involved in disease progression. For instance, studies have shown that derivatives can act as prolyl hydroxylase inhibitors, which play a role in hypoxia-inducible factor regulation .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Studies : In one study, derivatives of the compound were synthesized and screened for antimicrobial activity, demonstrating effectiveness comparable to standard antibiotics .
  • Enzyme Inhibition : Another study highlighted the role of related compounds in inhibiting prolyl hydroxylase activity, suggesting potential use in therapeutic strategies for conditions like anemia and cancer .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-methylbutanenitrile

InChI

InChI=1S/C11H12ClN/c1-3-11(2,8-13)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3

InChI Key

VOTPLFYFDYAQLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(4-chlorophenyl)butanenitrile (6.2 g, 35 mmol) in 50 mL DMF stirred at 0° C., was treated with NaH (0.99 g, 41 mmol). The mixture was stirred at 0° C. for 30 minutes, and was treated with MeI (7.3 g, 52 mmol). The mixture was stirred at 0° C. to room temperature for 2 hours, and was carefully quenched with H2O, and neutralized with 10% HCl to pH=5. The mixture was extracted with ether (3×50 mL). The combined organic layers were washed with brine (30 mL), dried over anhydrous Na2SO4, concentrated in vacuo, and purified by column chromatography eluting with 10% EtOAc/hexane to give 6.5 g of the product as a pale yellow oil.
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 g
Type
reactant
Reaction Step Two
Name
Quantity
7.3 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.